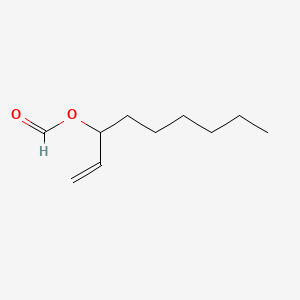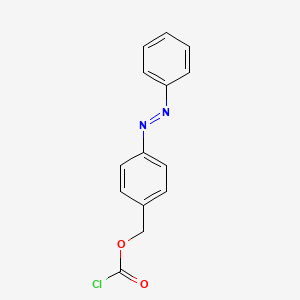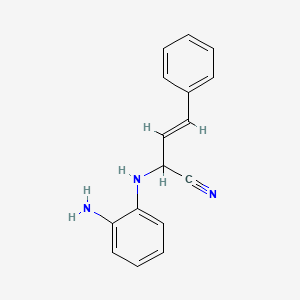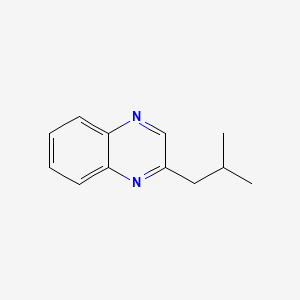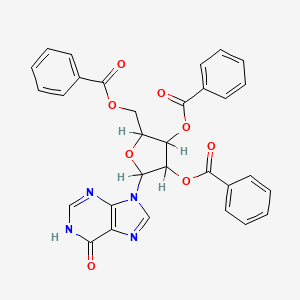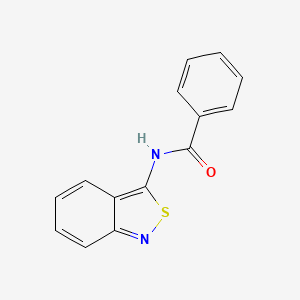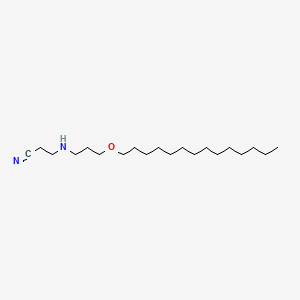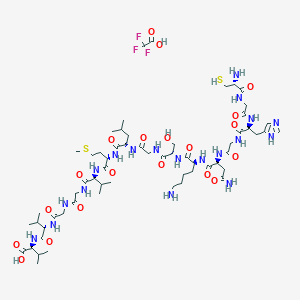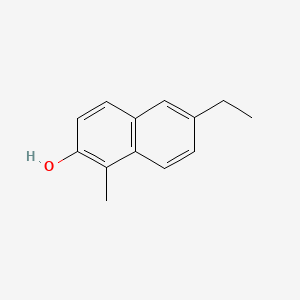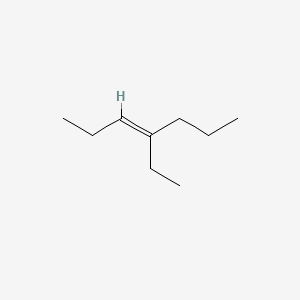
4-Ethyl-3-heptene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain, and an ethyl group attached to the fourth carbon atom. This compound is part of the larger family of hydrocarbons, which are compounds composed solely of carbon and hydrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
4-Ethyl-3-heptene can be synthesized through various organic reactions. One common method involves the alkylation of 3-heptene with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture of alkenes can then be separated and purified to obtain this compound.
化学反应分析
Types of Reactions
4-Ethyl-3-heptene undergoes various types of chemical reactions, including:
Hydrogenation: The addition of hydrogen to the double bond, converting the alkene into an alkane.
Halogenation: The addition of halogens (e.g., chlorine, bromine) to the double bond, forming dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to the double bond, forming alkyl halides.
Oxidation: The reaction with oxidizing agents, such as potassium permanganate or ozone, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Hydrogenation: Typically carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel, under atmospheric or elevated pressure.
Halogenation: Conducted at room temperature or slightly elevated temperatures, often in an inert solvent like carbon tetrachloride.
Hydrohalogenation: Performed at room temperature, with the hydrogen halide gas bubbled through the alkene solution.
Oxidation: Carried out under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Hydrogenation: 4-Ethylheptane
Halogenation: 4-Ethyl-3,4-dihaloheptane
Hydrohalogenation: 4-Ethyl-3-haloheptane
Oxidation: Depending on the conditions, products can include 4-ethyl-3-heptanol, 4-ethylheptanal, or 4-ethylheptanoic acid.
科学研究应用
4-Ethyl-3-heptene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals, including fragrances, flavors, and polymer additives.
作用机制
The mechanism of action of 4-Ethyl-3-heptene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond coordinates with the metal catalyst, allowing hydrogen atoms to add across the double bond. In halogenation, the double bond reacts with halogen molecules to form a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalide product.
相似化合物的比较
4-Ethyl-3-heptene can be compared with other similar alkenes, such as:
3-Heptene: Lacks the ethyl substituent, making it less branched and potentially less reactive in certain reactions.
4-Methyl-3-heptene: Has a methyl group instead of an ethyl group, resulting in slightly different steric and electronic properties.
3-Octene: Has a longer carbon chain, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific branching and the position of the double bond, which can influence its reactivity and the types of products formed in chemical reactions.
属性
CAS 编号 |
33933-74-3 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
(E)-4-ethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-4-7-9(6-3)8-5-2/h7H,4-6,8H2,1-3H3/b9-7+ |
InChI 键 |
UEXWGMADXSUAIL-VQHVLOKHSA-N |
手性 SMILES |
CCC/C(=C/CC)/CC |
规范 SMILES |
CCCC(=CCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


